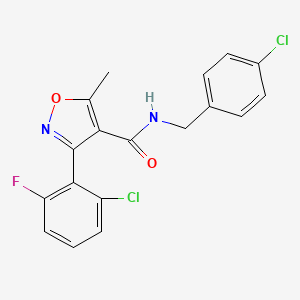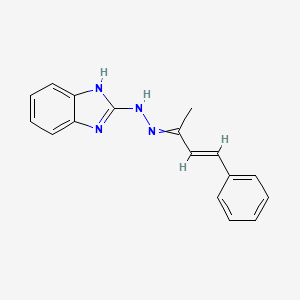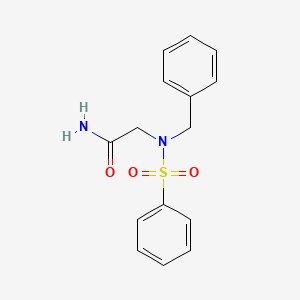
N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1beta, tumor necrosis factor-alpha, and interleukin-6. It can also reduce the activity of matrix metalloproteinases, which are involved in tissue destruction during inflammation. Additionally, this compound can increase the production of anti-inflammatory cytokines, such as interleukin-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments include its ability to reduce inflammation, pain, and fever. It can also be used to study the role of cyclooxygenase enzymes in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. One direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of infectious diseases, such as viral and bacterial infections. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop new derivatives with improved pharmacological properties.
In conclusion, N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which can reduce inflammation, pain, and fever. While there are advantages to using this compound in lab experiments, further studies are needed to determine its safety and efficacy in humans and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 4-chlorobenzylamine with 2-chloro-6-fluorobenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with methyl isoxazole-4-carboxylate to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, neurodegenerative disorders, and infectious diseases.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O2/c1-10-15(18(24)22-9-11-5-7-12(19)8-6-11)17(23-25-10)16-13(20)3-2-4-14(16)21/h2-8H,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJZXMRBBZAUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)


![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)


![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5830959.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)